2-Chloro-n-cyclopentyl-4-pyrimidinamine

Description

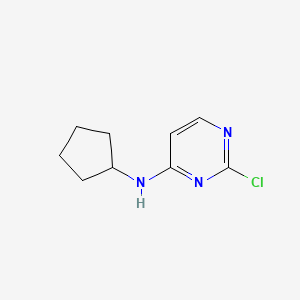

2-Chloro-N-cyclopentyl-4-pyrimidinamine is a pyrimidine derivative characterized by a chlorine atom at position 2, an amine group at position 4, and a cyclopentyl substituent attached to the amine nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclopentyl group, which may enhance membrane permeability in biological systems. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals and agrochemicals, with halogen and alkyl/cycloalkyl substituents often modulating bioactivity .

Properties

Molecular Formula |

C9H12ClN3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-chloro-N-cyclopentylpyrimidin-4-amine |

InChI |

InChI=1S/C9H12ClN3/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) |

InChI Key |

RAWKDZURTZRMEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-cyclopentyl-4-pyrimidinamine typically involves the selective displacement of a chlorine atom at the 4-position of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-cyclopentyl-4-pyrimidinamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Development

The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural characteristics allow it to modulate enzyme activities, making it a candidate for developing kinase inhibitors. Specifically, it has been linked to inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby impacting cancer cell proliferation.

1.2 Mechanism of Action

The primary mechanism involves the inhibition of specific kinases, such as CDK4 and CDK6. By interfering with these enzymes, the compound can induce cell cycle arrest at the G1 phase, which is essential for controlling uncontrolled cell growth typical in cancers .

Chemical Biology

2.1 Structure-Activity Relationship Studies

Researchers utilize 2-Chloro-n-cyclopentyl-4-pyrimidinamine to explore structure-activity relationships of pyrimidine derivatives. This involves studying how modifications to the compound affect its biological activity and interactions with molecular targets . Such studies are crucial for optimizing drug design and enhancing therapeutic efficacy.

Material Science

3.1 Development of New Materials

Beyond medicinal applications, this compound can be employed in material science for developing polymers or coatings with enhanced chemical resistance. Its unique chemical properties allow for potential innovations in creating materials that require specific performance characteristics.

Case Studies

5.1 Palbociclib Derivative Development

A study focused on synthesizing derivatives from this compound demonstrated improved metabolic stability and efficacy against hormone receptor-positive breast cancer cells compared to established drugs like palbociclib. This highlights the compound's potential in developing more effective cancer therapies.

5.2 Antimicrobial Properties

Research into various derivatives revealed effective antifungal activity against multiple strains, suggesting that these compounds could be utilized as fungicides in agricultural settings. This aspect broadens the application scope of this compound beyond medicinal chemistry into agricultural science.

Mechanism of Action

The mechanism of action of 2-Chloro-n-cyclopentyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Chloro-N-cyclopentyl-4-pyrimidinamine with Analogues

*Calculated based on molecular formula.

Substituent Effects on Bioactivity and Physicochemical Properties

- Halogen Position : The placement of chlorine at C2 (target compound) versus C4 or C5 (e.g., 4-chloro-6-cyclopentylpyrimidin-2-amine ) alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding. For instance, 2-chloro derivatives may exhibit stronger hydrogen-bond acceptor activity at the pyrimidine ring .

- Cycloalkyl vs. Aryl Groups : The cyclopentyl group in the target compound enhances lipophilicity compared to smaller cyclopropyl or linear propargyl substituents. This property is critical for blood-brain barrier penetration in CNS-targeting drugs.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing 2-Chloro-N-cyclopentyl-4-pyrimidinamine's purity and structural integrity?

- Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) and gas chromatography (GC) with flame ionization detection (e.g., >97% purity thresholds in GC analysis for related pyrimidine derivatives) . Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon environments and X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated for structurally similar pyrimidinamines . Mass spectrometry (MS) validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Follow hazard codes H300-H313 (acute toxicity, skin/eye irritation) and adhere to P264-P338 protocols (e.g., gloves, eye wash stations) . Waste must be segregated and disposed via certified chemical waste handlers to prevent environmental contamination . Pre-lab safety training with 100% exam compliance is mandatory for advanced courses .

Q. What are the common intermediates and their roles in the multi-step synthesis of this compound?

- Methodological Answer : Key intermediates include 4-chloropyrimidin-2-amine (for halogen retention) and cyclopentylamine (for nucleophilic substitution). Reaction steps involve Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, as seen in analogous pyrimidine syntheses . Solvent selection (e.g., dichloromethane) and base optimization (e.g., NaOH) improve yield .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound using Design of Experiments (DoE) methodologies?

- Methodological Answer : DoE reduces trial-and-error by statistically varying parameters (temperature, catalyst loading, solvent ratio). For example, fractional factorial designs can identify critical factors (e.g., reaction time vs. byproduct formation). ICReDD’s hybrid computational-experimental approach uses quantum chemical calculations to predict optimal conditions, validated via iterative lab testing .

Q. How do computational chemistry tools enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) simulations model transition states and energy barriers for cyclopentyl group substitution. Molecular dynamics predict solvent effects on reaction kinetics. Software like Gaussian or ADF integrates experimental data (e.g., NMR shifts) to refine computational models, enabling virtual screening of reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

- Methodological Answer : Cross-validate experimental conditions (e.g., moisture sensitivity, inert atmosphere requirements). Use high-resolution MS and 2D NMR to trace byproduct origins. For yield discrepancies, apply reaction monitoring (e.g., in situ IR spectroscopy) to detect intermediate decomposition. ICReDD’s feedback loop between computational predictions and empirical data resolves such inconsistencies .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration or reverse osmosis membranes selectively isolate the compound based on molecular weight (282.7 g/mol) and polarity. Process parameters (pressure, pH) are optimized using DoE to maximize purity while minimizing solvent use. This aligns with CRDC subclass RDF2050104 on advanced separation techniques .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for pyrimidinamine derivatives?

- Methodological Answer : Compare hydrogen-bonding patterns (graph-set analysis) and unit cell parameters with literature (e.g., Van Albada et al. ). Use Rietveld refinement for powder samples or redetermine single-crystal structures under standardized conditions (temperature, radiation source). Cross-reference with computational crystal structure prediction (CSP) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.